4-(2-Di-n-propylaminoethyl)-7-hydroxy-2-(3H)indolone
Overview
Description
4-(2-Di-n-propylaminoethyl)-7-hydroxy-2-(3H)indolone, also known as this compound, is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.37 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolic Studies
4-(2-Di-n-propylaminoethyl)-7-hydroxy-2-(3H)indolone has been studied for its metabolic properties. Investigations into the metabolism of dopamine-2 agonists reveal that this compound, along with others, undergoes rapid metabolism, predominantly forming glucuronides as principal urinary metabolites in both rats and dogs. This insight into its metabolic pathways is crucial for understanding its pharmacokinetics and potential therapeutic applications (Mico et al., 1986).
Pharmacokinetics
The pharmacokinetics of this compound have been extensively studied. It exhibits significant differences in metabolism and excretion compared to related compounds. These studies provide detailed insights into its absorption, distribution, metabolism, and excretion, which are vital for understanding its efficacy and safety profile (Swagzdis et al., 1986).
Agonistic Properties
Research has identified this compound as a potent prejunctional dopamine receptor agonist. Its ability to inhibit the constrictor response in isolated perfused rabbit ear artery models highlights its potential in modulating dopaminergic pathways. This property could have implications in neurological research and therapy (Gallagher et al., 1985).
Analytical Detection
A sensitive and specific assay for this compound in plasma has been developed. High-performance liquid chromatography with UV detection allows for precise quantification of this compound in biological samples, which is essential for both clinical and research purposes (Swagzdis & Mico, 1986).
Synthesis and Evaluation
The synthesis and in vitro evaluation of this compound have been explored, highlighting its role as a dopaminergic agonist. The synthesis process, starting from specific precursors, and its evaluation in rabbit ear artery models, contribute to our understanding of its pharmacological properties (Demarinis et al., 1986).
Properties
IUPAC Name |
4-[2-(dipropylamino)ethyl]-7-hydroxy-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-8-18(9-4-2)10-7-12-5-6-14(19)16-13(12)11-15(20)17-16/h5-6,19H,3-4,7-11H2,1-2H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIICBUWKXYFAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C2CC(=O)NC2=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231232 | |
Record name | SK&F 89124 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81654-62-8 | |
Record name | SK&F 89124 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081654628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SK&F 89124 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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